molecular formula C13H11NO2S B2996411 N-(2-propynyl)-2-naphthalenesulfonamide CAS No. 111758-62-4

N-(2-propynyl)-2-naphthalenesulfonamide

Cat. No. B2996411
CAS RN: 111758-62-4
M. Wt: 245.3
InChI Key: LMNMTWYMLFANQJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “N-(2-propynyl)-2-naphthalenesulfonamide” are not available, a related compound, “N-2-Propynyl Rasagiline HCl”, is synthesized from certain precursors . Another study mentions the reactions of phosphonic and phosphoramidic dichlorides with N-ethyl-2-propynyl-amine .

Scientific Research Applications

Material Science and Chemistry

Naphthalene diimides (NDIs) and their derivatives, closely related to N-(2-propynyl)-2-naphthalenesulfonamide, are pivotal in the development of advanced materials. NDIs have been utilized in supramolecular chemistry, sensors, molecular switching devices, and solar cell technology . Their unique electronic and structural properties facilitate the construction of molecular wires, nanotubes, and organic semiconductors with high charge mobility. These applications are crucial for the development of new materials with tailored electronic properties, offering potential advancements in electronics and renewable energy technologies (Kobaisi et al., 2016); (Bhosale et al., 2008).

Environmental Science

The degradation of naphthalenesulfonic acids and their derivatives in aqueous solutions has been extensively studied to address pollution problems. Research on ozonation combined with UV radiation has shown significant promise in removing naphthalenesulfonates from water, highlighting an effective method for mitigating aquatic pollution caused by these compounds (Chen et al., 2002); (Chen et al., 2005).

Biotechnology and Biochemistry

In biotechnology, naphthalenesulfonamide derivatives have shown antibacterial properties , demonstrating the chemical versatility and potential of these compounds in developing new antibacterial agents. These findings suggest a promising avenue for the synthesis of novel antibacterial drugs, addressing the growing need for new treatments due to antibiotic resistance (Abbasi et al., 2015).

Advanced Oxidation Processes

The photocatalytic degradation of naphthalenedisulfonates on colloidal titanium dioxide represents a significant advancement in water purification technologies . This process involves the mineralization and breakdown of complex organic pollutants into less harmful substances, showcasing the potential of naphthalenesulfonamide derivatives in environmental cleanup efforts (Szabó-Bárdos et al., 2008).

Insecticidal Activities

Research into propargyloxy-naphthalene-sulfonamide derivatives has unveiled potent insecticidal activities , offering a new class of insecticides with high efficacy and low environmental impact. These studies have expanded the potential applications of naphthalenesulfonamide derivatives in agriculture and pest management, providing a foundation for the development of safer and more effective insecticides (Zhao et al., 2021).

Future Directions

While specific future directions for “N-(2-propynyl)-2-naphthalenesulfonamide” are not available, research on related compounds like “Rasagiline” and “N-Methyl, N-propynyl-2-phenylethylamine (MPPE)” suggest potential applications in the treatment of neurodegenerative diseases like Parkinson’s and Alzheimer’s .

Mechanism of Action

Target of Action

N-(2-propynyl)-2-naphthalenesulfonamide, also known as Rasagiline, is primarily targeted towards Monoamine Oxidase B (MAO-B) . MAO-B is an enzyme found in the brain and liver that plays a crucial role in the metabolic degradation of neurotransmitters such as dopamine and serotonin .

Mode of Action

Rasagiline acts as an irreversible inhibitor of MAO-B . By binding to the enzyme, it prevents the breakdown of monoamines, particularly dopamine, a neurotransmitter that plays a vital role in mood regulation and motor control . This results in an increase in the levels of dopamine in the brain, which can help alleviate symptoms of diseases like Parkinson’s .

Biochemical Pathways

The primary biochemical pathway affected by Rasagiline is the dopaminergic pathway . By inhibiting the action of MAO-B, Rasagiline increases the availability of dopamine in the synaptic cleft, enhancing dopaminergic transmission . This can lead to improvements in motor function and mood regulation, among other effects .

Pharmacokinetics

The pharmacokinetics of Rasagiline involve its absorption, distribution, metabolism, and excretion (ADME). It has a bioavailability of 36% . It is metabolized in the liver, primarily through the CYP1A2 enzyme . The elimination half-life of Rasagiline is approximately 3 hours . These properties impact the drug’s bioavailability and determine the dosing regimen.

Result of Action

The primary result of Rasagiline’s action is an increase in the levels of dopamine in the brain . This can lead to improvements in the symptoms of Parkinson’s disease, such as tremors, stiffness, and difficulty with movement . It may also have a positive effect on mood, as dopamine is a key neurotransmitter involved in mood regulation .

Action Environment

The action of Rasagiline can be influenced by various environmental factors. For instance, the presence of other drugs, particularly those that inhibit CYP1A2, can affect the metabolism and hence the effectiveness of Rasagiline . Additionally, factors such as the patient’s age, liver function, and genetic factors can also influence the drug’s efficacy and safety .

properties

IUPAC Name

N-prop-2-ynylnaphthalene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2S/c1-2-9-14-17(15,16)13-8-7-11-5-3-4-6-12(11)10-13/h1,3-8,10,14H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMNMTWYMLFANQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNS(=O)(=O)C1=CC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-propynyl)-2-naphthalenesulfonamide

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